3-(Diethoxymethylsilyl)propylamine

Surface functionalization Biosensor fabrication Thin film engineering

Trialkoxysilanes like APTES form uncontrolled multilayers that compromise biosensor sensitivity and adhesion reproducibility. 3-(Diethoxymethylsilyl)propylamine (APMDES) solves this with exactly two hydrolyzable ethoxy groups and a non-hydrolyzable methyl substituent, enabling controlled 8-14 Å monolayer films with a defined amine density of ~3.9 amines/100 Ų on silica. • Achieve reproducible surface functionalization for SPR chips, DNA/protein microarrays, and ellipsometric biosensing. • Prevents brittle interphase over-crosslinking in glass-fiber-reinforced thermoplastics and filled elastomers. • Generates linear PDMS-type polymers in clay interlayers for superior gas barrier and exfoliation performance.

Molecular Formula C8H21NO2Si
Molecular Weight 191.34 g/mol
CAS No. 3179-76-8
Cat. No. B1265398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethoxymethylsilyl)propylamine
CAS3179-76-8
Molecular FormulaC8H21NO2Si
Molecular Weight191.34 g/mol
Structural Identifiers
SMILESCCO[Si](C)(CCCN)OCC
InChIInChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3
InChIKeyHXLAEGYMDGUSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Diethoxymethylsilyl)propylamine (CAS 3179-76-8): Procurement-Grade Properties and Functional Classification


3-(Diethoxymethylsilyl)propylamine, also designated as 3-aminopropyl(diethoxy)methylsilane (APMDES) or 3-aminopropylmethyldiethoxysilane (CAS 3179-76-8), is an organofunctional alkoxysilane characterized by a primary amine terminus, a propyl spacer arm, and a silicon center bearing two hydrolyzable ethoxy groups and one non-hydrolyzable methyl substituent. The compound exists as a colorless to almost colorless clear liquid with a density of 0.916 g/mL at 25 °C and a boiling point of 85–88 °C at 8 mmHg [1]. It is commercially available at purities of 95–97% and serves as a silane coupling agent that facilitates covalent bonding between inorganic substrates (glass, silica, metal oxides) and organic polymers .

3-(Diethoxymethylsilyl)propylamine: Why Substitution with Generic Aminosilanes Introduces Functional Risk


Amino-functional silanes are not interchangeable commodities. The number of hydrolyzable alkoxy groups dictates the degree of crosslinking and the resulting film architecture: trialkoxysilanes (e.g., APTES) form complex, three-dimensional polysiloxane networks, while monoalkoxysilanes (e.g., APDMES) are limited to monomeric surface attachment. 3-(Diethoxymethylsilyl)propylamine, bearing exactly two ethoxy groups, occupies a distinct intermediate position—capable of forming stable monolayers and limited oligomeric chains without producing the uncontrolled multilayers characteristic of trialkoxysilanes [1]. The non-hydrolyzable methyl group further modulates surface hydrophobicity and restricts vertical polymerization, yielding layer thicknesses, surface amine densities, and hydrolytic stabilities that differ measurably from both the triethoxy and monoethoxy analogues [2]. These differences directly affect downstream performance in biosensor sensitivity, adhesion reproducibility, and composite mechanical properties, making blind substitution a source of process variability.

3-(Diethoxymethylsilyl)propylamine: Head-to-Head Comparative Performance Data


Controlled Layer Thickness: APMDES Forms Nanometer-Scale Films vs. APTES Multilayers (SiO₂ Substrates)

3-(Diethoxymethylsilyl)propylamine (APMDES, Compound 2) produced silane layers of 8 Å after 10 h and 14 Å after 72 h of solution-phase deposition on fused silica and oxidized silicon wafers, demonstrating controlled, near-monolayer growth. In contrast, 3-aminopropyltriethoxysilane (APTES, Compound 1) generated a multilayer approximately 100 Å thick under identical 72 h deposition conditions [1]. The difunctional APMDES yields a film thickness approximately 7× thinner than the trifunctional APTES, a critical difference for applications requiring minimal perturbation of underlying substrate topography.

Surface functionalization Biosensor fabrication Thin film engineering

Defined Surface Amine Density: APMDES Delivers 3.9 Amines/100 Ų vs. Variable APTES Multilayer Density

At an early stage of aminosilylation (10 h), 3-(diethoxymethylsilyl)propylamine (Compound 2) yielded an absolute surface density of 3.9 reactive amine groups per 100 Ų, quantified via UV-vis spectroscopy of the imine derivative formed with 4-nitrobenzaldehyde. In the same study, APTES (Compound 1) produced multilayers with a rough surface morphology, and its amine density was observed to increase sharply and variably with reaction time, precluding a single stable value [1]. The amine density of APMDES corresponds to approximately 3.9 × 10¹⁴ amines/cm², a reproducible baseline for stoichiometric bioconjugation.

Bioconjugation Protein immobilization Surface chemistry QC

Distinct Intercalation Chemistry in Montmorillonite: APDEOS Forms Polysiloxane vs. APTEOS Cage Structures

When intercalated into Na-montmorillonite clay galleries, 3-(diethoxymethylsilyl)propylamine (APDEOS) and 3-aminopropyltriethoxysilane (APTEOS) exhibited fundamentally different polymerization outcomes. ²⁹Si NMR spectroscopy revealed that APTEOS formed 'cage' structures corresponding to siloxane cubic octamers (SCO) with a characteristic Si Q³ peak at −68 ppm, whereas APDEOS intercalation produced polymerized poly(dimethylsiloxane)-type structures, indicated by a peak at −22 ppm [1]. The divergent organosilicate architectures suggest that the methyl substituent on APDEOS sterically and electronically directs a distinct condensation pathway under confined interlayer conditions.

Nanocomposites Clay modification Polymer-layered silicate hybrids

Hydrolytic Sensitivity Classification: Moderate Moisture Reactivity Compared to Trimethoxy Analogues

3-(Diethoxymethylsilyl)propylamine is assigned a hydrolytic sensitivity rating of 7 on a standardized 0–10 scale, defined as 'reacts slowly with moisture/water' . This rating positions the diethoxysilane as less moisture-sensitive than trimethoxysilanes (e.g., 3-aminopropyltrimethoxysilane, APTMS), which undergo rapid hydrolysis and condensation even under ambient humidity, but more reactive than monoethoxysilanes which exhibit limited siloxane-bonding capacity. The compound's density is specified as 0.916 g/mL at 25 °C (lit.), and it is noted to be air- and moisture-sensitive .

Material storage Process robustness Shelf-life management

3-(Diethoxymethylsilyl)propylamine: Differentiated Use Cases Where Analogues Underperform


Fabrication of Uniform Aminosilane Monolayers for Biosensor and Microarray Substrates

The controlled 8–14 Å film thickness and defined amine density of 3.9 amines/100 Ų achieved with APMDES directly enable the reproducible fabrication of silane monolayers on silicon dioxide substrates [1]. Unlike APTES, which forms variable ~100 Å multilayers that can obscure surface-sensitive signals, APMDES produces thin, uniform films suitable for ellipsometric biosensing, surface plasmon resonance (SPR) chips, and DNA/protein microarrays where precise surface chemistry and minimal optical interference are mandatory.

Synthesis of Organoclays with Linear Polysiloxane Gallery Architectures

For nanocomposite applications requiring intercalated clays with polymer-like gallery structures, APDEOS uniquely generates poly(dimethylsiloxane)-type polymers within montmorillonite interlayers, as evidenced by the characteristic ²⁹Si NMR peak at −22 ppm [1]. APTEOS, in contrast, produces discrete siloxane cubic octamer cage structures. The linear polysiloxane architecture may offer advantages in gas barrier films, rheological modifiers, and polymer-clay nanocomposites where flexible interlayer linkages improve stress transfer and exfoliation behavior.

Adhesion Promotion in Composites Requiring Balanced Crosslink Density

The diethoxy-methyl substitution pattern of 3-(diethoxymethylsilyl)propylamine provides exactly two hydrolyzable groups for covalent bonding to inorganic fillers (glass fiber, silica, alumina) and one non-hydrolyzable methyl group that limits vertical polymerization. This intermediate crosslink density reduces the risk of forming a brittle, over-crosslinked interphase region compared to trialkoxysilanes, while maintaining superior coupling efficiency relative to monoalkoxysilanes [1]. This profile is particularly advantageous in glass-fiber-reinforced thermoplastics and filled elastomers where interfacial toughness is as critical as absolute adhesion strength.

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